![molecular formula C18H21F3N4O4S B2953782 1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione CAS No. 893339-21-4](/img/no-structure.png)

1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

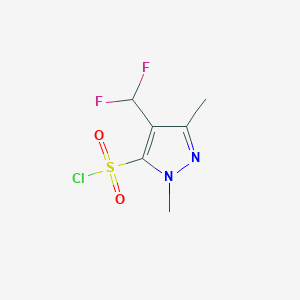

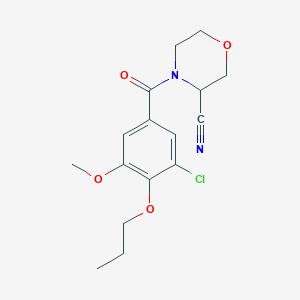

This compound, also known as 1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione, has a molecular formula of C18H21F3N4O4S. It has an average mass of 446.444 Da and a monoisotopic mass of 446.123566 Da .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as a pyrimidinedione ring, a piperazine ring, and a trifluoromethyl group. These groups contribute to the compound’s reactivity and properties .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm³, a boiling point of 541.3±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C. It has a molar refractivity of 102.6±0.4 cm³ and a polar surface area of 90 Ų .Wissenschaftliche Forschungsanwendungen

Antioxidant and Membrane Protection

Research has shown that novel chemical series, including similar compounds, serve as potent inhibitors of lipid peroxidation. These compounds, through their unique structures, have demonstrated significant efficacy in protecting against oxidative damage, particularly in brain homogenates and synaptosomes. Their action, attributed to their potential as antioxidants, suggests a crucial role in preventing cellular damage from oxidative stress, a factor in various neurodegenerative diseases (Braughler et al., 1987).

Vasodilation Properties

Another area of application involves vasodilation, where derivatives of pyrimidine and triazine have been investigated for their potential to act as vasodilators. These compounds, through their interaction with vascular smooth muscles, have shown promise in managing hypertension and other cardiovascular diseases by promoting blood flow and reducing vascular resistance (McCall et al., 1983).

Organocatalysis in Synthetic Chemistry

In synthetic chemistry, the organocatalytic α-sulfenylation of substituted piperazine-2,5-diones has been explored. This research highlights the utility of such compounds in facilitating catalytic processes that enhance the efficiency and selectivity of chemical reactions, notably in the synthesis of sulfur-containing organic molecules. The use of specific catalysts and reagents has been optimized to achieve high yields under mild conditions, illustrating the compound's role in advancing synthetic methodologies (Dubey et al., 2009).

Sulfomethylation and Macrocyclic Chelates

The sulfomethylation of piperazine and other polyazamacrocycles has opened new pathways in the synthesis of mixed-side-chain macrocyclic chelates. These findings are significant for the development of new chelating agents, which have applications ranging from medicinal chemistry to environmental remediation. The introduction of methanesulfonate groups into these structures, as controlled by pH, has facilitated the creation of novel chelators with potential for enhancing metal ion sequestration (van Westrenen & Sherry, 1992).

Computational Quantum Chemical Studies

Computational studies have also been conducted on similar sulfonamide derivatives to understand their quantum chemical properties, pharmacokinetic profiles, and biological activities. These studies employ various computational techniques to predict the molecular behavior, interaction potentials, and pharmacological relevance of these compounds, providing a foundation for further experimental validation and drug development processes (Gaurav & Krishna, 2021).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione involves the reaction of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylic acid with 1,3,6-trimethyl-2,4-pyridinedione in the presence of a coupling agent and a base to form the desired compound.", "Starting Materials": [ "4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylic acid", "1,3,6-trimethyl-2,4-pyridinedione", "Coupling agent", "Base" ], "Reaction": [ "Step 1: 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylic acid is reacted with a coupling agent and a base to form the corresponding acid chloride intermediate.", "Step 2: The acid chloride intermediate is then reacted with 1,3,6-trimethyl-2,4-pyridinedione in the presence of a base to form the desired compound, 1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione." ] } | |

CAS-Nummer |

893339-21-4 |

Produktname |

1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione |

Molekularformel |

C18H21F3N4O4S |

Molekulargewicht |

446.45 |

IUPAC-Name |

1,3,6-trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione |

InChI |

InChI=1S/C18H21F3N4O4S/c1-12-15(16(26)23(3)17(27)22(12)2)30(28,29)25-9-7-24(8-10-25)14-6-4-5-13(11-14)18(19,20)21/h4-6,11H,7-10H2,1-3H3 |

InChI-Schlüssel |

DUOQCLHDLZEAPO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2953701.png)

![4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2953703.png)

![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2953704.png)

![[4-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2953705.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2953709.png)

![4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2953712.png)

![2-(Difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2953714.png)